molecular formula C6H13NS2 B13755299 Propyl ethyldithiocarbamate CAS No. 53859-67-9

Propyl ethyldithiocarbamate

Cat. No.: B13755299
CAS No.: 53859-67-9
M. Wt: 163.3 g/mol
InChI Key: DHHZMMARLMPOOK-UHFFFAOYSA-N
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Description

Propyl Ethyldithiocarbamate is a synthetic dithiocarbamate compound offered for investigational use in chemical and biological research. Dithiocarbamates are a versatile class of molecules known for their strong metal-chelating properties and diverse biological activities . Research Applications & Value In medicinal chemistry, dithiocarbamate derivatives are investigated as potential therapeutic agents due to their observed bioactivities. Research indicates that the dithiocarbamate core structure can be tailored to develop compounds with anticancer, antimicrobial, and anti-enzyme properties . Specifically, some derivatives act as inhibitors for targets like monoamine oxidase (MAO) and carbonic anhydrase, which are relevant in neurodegenerative disease and cancer research . The mechanism of action for these effects often involves metal chelation or direct interaction with enzyme active sites . In agricultural science, novel dithiocarbamate-based compounds are being synthesized and evaluated for their plant growth-stimulating and phytotoxic (herbicidal) effects . In material science, the ability of dithiocarbamates to form stable complexes with metals is utilized in applications such as vulcanization accelerators in rubber production and as collectors in the froth flotation of minerals . Furthermore, this chelating ability is fundamental to their use in environmental remediation for the removal of heavy metals from wastewater . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53859-67-9

Molecular Formula

C6H13NS2

Molecular Weight

163.3 g/mol

IUPAC Name

propyl N-ethylcarbamodithioate

InChI

InChI=1S/C6H13NS2/c1-3-5-9-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

DHHZMMARLMPOOK-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)NCC

Origin of Product

United States

Synthetic Methodologies for Propyl Ethyldithiocarbamate and Its Derivatives

Classical Synthetic Approaches: Reactions of Amines with Carbon Disulfide

The most fundamental and widely practiced method for the synthesis of dithiocarbamates, including propyl ethyldithiocarbamate, involves the reaction of a secondary amine with carbon disulfide. This reaction forms the basis of both one-pot and stepwise synthetic protocols.

One-Pot Multicomponent Reactions for this compound Synthesis

One-pot multicomponent reactions represent a highly efficient and atom-economical approach to synthesizing this compound. acs.orgorganic-chemistry.org This strategy involves the simultaneous or sequential reaction of ethylamine (B1201723), carbon disulfide, and a propyl halide in a single reaction vessel, often without the need for a catalyst. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly under mild conditions, typically at room temperature, and can be conducted in various organic solvents or even under solvent-free conditions, which aligns with the principles of green chemistry. acs.orgorganic-chemistry.org

The general mechanism involves the initial reaction between ethylamine and carbon disulfide to form an in-situ dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base (if present) or another molecule of the amine to form the ethyldithiocarbamate anion. Subsequent nucleophilic attack of this anion on the propyl halide yields the final product, this compound. The choice of the propyl halide (e.g., propyl bromide, propyl chloride, or propyl iodide) can influence the reaction rate and yield. acs.org

A variety of structurally diverse amines and alkyl halides can be used in this process, demonstrating the broad scope of this methodology. acs.org Research has shown that this catalyst-free, one-pot synthesis is not only simple but also provides good to high yields of the desired dithiocarbamate (B8719985) derivatives, making it a synthetically useful and industrially viable method. acs.orgorganic-chemistry.org

Table 1: Examples of One-Pot Synthesis of Dithiocarbamates This table is interactive and can be sorted by clicking on the column headers.

Amine Alkyl Halide Solvent Conditions Yield (%) Reference
Diethylamine Benzyl chloride Solvent-free Room Temp 95 acs.org
Pyrrolidine Benzyl bromide Solvent-free Room Temp 98 acs.org
Piperidine Ethyl bromoacetate Solvent-free Room Temp 92 acs.org
Benzylamine Propyl iodide Ethanol Room Temp 92 scirp.org

Stepwise Synthetic Pathways Involving Alkali Metal Dithiocarbamate Intermediates

An alternative classical approach involves a stepwise synthesis where an alkali metal salt of ethyldithiocarbamic acid is first isolated and then reacted with a propyl halide. This method typically begins with the reaction of ethylamine and carbon disulfide in the presence of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. rsc.org This reaction leads to the formation of the corresponding sodium or potassium ethyldithiocarbamate salt. researchgate.net

These alkali metal dithiocarbamate salts are generally stable and can be isolated as solid materials. researchgate.net In the subsequent step, the isolated salt is dissolved in a suitable solvent and reacted with a propyl halide. The dithiocarbamate anion acts as a nucleophile, displacing the halide from the propyl group to form this compound. This two-step process allows for greater control over the reaction and can be advantageous when the one-pot method is not suitable or when a highly pure product is required. The synthesis of various alkali metal dithiocarbamato carboxylates from amino acids and carbon disulfide in the presence of an alkali metal hydroxide has been extensively studied, providing a basis for this synthetic route. researchgate.netdb-thueringen.de

Advanced Synthetic Strategies for this compound Functionalization

Beyond the classical synthesis of the parent compound, advanced strategies have been developed to functionalize this compound, thereby modulating its properties for specific applications.

Transition Metal-Catalyzed Coupling Reactions for S-Alkylation

Transition metal catalysis offers a powerful tool for the S-alkylation of dithiocarbamates, enabling the formation of carbon-sulfur bonds under mild conditions. researchgate.net Copper-catalyzed coupling reactions, in particular, have been shown to be effective for the S-alkylation of dithiocarbamates with various alkylating agents. organic-chemistry.orgorganic-chemistry.org For instance, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide can produce a wide range of functionalized dithiocarbamates. organic-chemistry.org While not a direct functionalization of pre-formed this compound, these methods highlight the utility of transition metals in constructing the dithiocarbamate core with diverse substituents.

Furthermore, palladium-catalyzed reactions have been explored for the S-alkylation of dithiocarbamates. researchgate.net These catalytic systems can activate a broader range of substrates and often exhibit high functional group tolerance, allowing for the synthesis of complex dithiocarbamate derivatives. The use of transition metal catalysts can lead to higher yields and selectivities compared to non-catalyzed reactions, especially for less reactive alkylating agents. researchgate.net

Environmentally Benign Synthesis: Solvent-Free and Green Chemistry Protocols

In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. For dithiocarbamates, this has led to the development of solvent-free and green chemistry protocols. acs.orgorganic-chemistry.orgrsc.org As mentioned in the one-pot synthesis section, conducting the reaction of an amine, carbon disulfide, and an alkyl halide without a solvent is a highly efficient and atom-economical process. acs.orgorganic-chemistry.org

Other green approaches include the use of alternative, environmentally benign reaction media such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). rsc.orgsamipubco.comscispace.com These solvents are often non-toxic, biodegradable, and can be recycled, reducing the environmental footprint of the synthesis. rsc.orgsamipubco.comscispace.com For example, the synthesis of dithiocarbamates has been successfully carried out in a PEG-400:H2O solvent system using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a Lewis acid catalyst. samipubco.com Similarly, a one-pot, three-component condensation in a deep eutectic solvent (choline chloride-urea) has been shown to produce dithiocarbamates in high yields with short reaction times. rsc.orgscispace.com

Derivatization Routes to Modulate Substituent Effects on this compound

The functional properties of this compound can be fine-tuned through various derivatization reactions. These modifications can alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

One common derivatization strategy involves the modification of the ethyl or propyl groups. For instance, introducing functional groups onto these alkyl chains can impart new properties to the molecule. This can be achieved by using functionalized amines or alkyl halides in the initial synthesis. tandfonline.com

Another approach is the oxidation of the dithiocarbamate moiety. Oxidation can lead to the formation of thiuram disulfides, which are themselves an important class of compounds with various applications. evitachem.com The dithiocarbamate can also be used as a precursor for the synthesis of other heterocyclic compounds, such as thiazolidine-2-thiones. nih.gov

Furthermore, the dithiocarbamate group can act as a ligand to form complexes with various metal ions. ajgreenchem.comnasa.gov The resulting metal-dithiocarbamate complexes often exhibit unique chemical and physical properties that are distinct from the parent ligand. Derivatization can also be performed for analytical purposes, for example, to enhance the detectability of the compound in chromatographic methods. rsc.orgsci-hub.sescribd.comresearchgate.net

Mechanistic Variations

The reaction mechanism can differ when synthesizing derivatives from alternative starting materials:

Reaction with Epoxides : The formation of 2-hydroxyalkyl dithiocarbamates begins with the formation of the dithiocarbamic acid, which then attacks the epoxide ring. This nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, causing a regioselective ring-opening. tandfonline.com

Reaction with para-Quinone Methides (p-QMs) : This reaction follows a 1,6-conjugate addition pathway. The dithiocarbamic acid, generated in situ, adds to the electrophilic exocyclic double bond of the p-QM. Subsequent tautomerization re-aromatizes the ring to yield the S-benzyl dithiocarbamate product. acs.org

The following table presents kinetic data for the reaction of various amines with carbon disulfide, highlighting the factors that affect the initial step of dithiocarbamate formation.

Data Table 2: Observed Pseudo-First Order Rate Constants (k_obs, s⁻¹) for the Reaction of CS₂ with Aqueous Amine Solutions

Amine (1 M)k_obs at 298.15 K (s⁻¹)k_obs at 303.15 K (s⁻¹)k_obs at 308.15 K (s⁻¹)k_obs at 313.15 K (s⁻¹)
Monoethanolamine (MEA)0.0110.0170.0220.028
Diethanolamine (DEA)0.0770.1190.1390.207
Morpholine (B109124) (MORP)0.3390.5330.8631.069
Piperazine (B1678402) (PZ) (0.5 M)0.2540.4040.6240.833
Data extracted from Yuksel Orhan et al., 2020. researchgate.net The data indicates that reaction rates increase with temperature and are significantly affected by the amine's structure. Cyclic amines like morpholine and piperazine exhibit much faster reaction rates than linear alkanolamines such as MEA and DEA. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Propyl Ethyldithiocarbamate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For propyl ethyldithiocarbamate, the key functional groups of interest are the thioureide group (C-N), the dithiocarbamate (B8719985) moiety (S-C=S), and the alkyl chains (C-H).

The "thioureide" band, primarily associated with the C-N stretching vibration, is a particularly important diagnostic peak in the IR spectra of dithiocarbamates. This band typically appears in the region of 1450–1500 cm⁻¹. orientjchem.org The position of this band is sensitive to the electronic environment around the nitrogen atom and the degree of double bond character in the C-N bond. For related dithiocarbamate complexes, this band has been observed around 1485 cm⁻¹. malayajournal.org

Another critical vibration is the C-S stretching mode. In dithiocarbamate complexes where the ligand is bidentate, a single, unsplit band is typically observed in the range of 930–1000 cm⁻¹. orientjchem.org For some cobalt(III) dithiocarbamate complexes, this band is seen around 1027 cm⁻¹. malayajournal.org The presence of a single band in this region for this compound would suggest a symmetric coordination environment of the sulfur atoms.

The C-H stretching vibrations of the ethyl and propyl groups are expected in their characteristic regions, typically between 2850 and 3000 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly useful for analyzing the S-C=S symmetric stretching vibrations, which are often weak in the IR spectrum. These vibrations are expected to appear in the lower frequency region of the Raman spectrum.

Table 1: Typical Infrared (IR) and Raman Active Vibrational Modes for Dithiocarbamates

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
ν(C-N) (Thioureide)1450 - 1500IR
ν(C-S)930 - 1000IR
ν(S-C=S)500 - 600Raman
ν(C-H)2850 - 3000IR, Raman

Note: The data in this table is based on typical values for dithiocarbamate compounds and not on specific experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-Nuclear NMR for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and propyl groups. The ethyl group will exhibit a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), with coupling between them. The propyl group will show a triplet for the terminal methyl protons (-CH₃), a sextet for the central methylene protons (-CH₂-), and a triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-). The chemical shifts of the methylene protons directly attached to the nitrogen atom will be shifted downfield due to the deshielding effect of the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon environment. A key signal in the ¹³C NMR spectrum of dithiocarbamates is that of the thioureide carbon (-NCS₂). This signal is typically observed in the downfield region, between 185 and 220 ppm, confirming the dithiocarbamate functionality. For some gallium(III)-dithiocarbamate complexes, this peak appears around 201.7 ppm. rsc.org The carbon atoms of the ethyl and propyl groups will appear in the upfield region of the spectrum. The carbons directly bonded to the nitrogen atom are expected to have a higher chemical shift compared to the other alkyl carbons due to the electronegativity of nitrogen. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₂-N~3.7 (quartet)~49
-CH₃~1.2 (triplet)~12
Propyl-CH₂-N~3.6 (triplet)~56
-CH₂-~1.7 (sextet)~20
-CH₃~0.9 (triplet)~11
Dithiocarbamate-NCS₂-~205

Note: The chemical shifts are estimated based on typical values for similar organic moieties and dithiocarbamate compounds and are not from direct experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the dithiocarbamate group (-NCS₂). Dithiocarbamate ligands typically exhibit three main intramolecular charge transfer bands in the UV region. malayajournal.org

These transitions are generally assigned as:

Band I: A high-energy π → π* transition associated with the N-C=S group.

Band II: A π → π* transition within the S-C=S group.

Band III: A lower energy n → π* transition.

For a series of cobalt(III) dithiocarbamate complexes, these bands were observed around 250 nm, 275 nm, and 325 nm, respectively. malayajournal.org The exact positions of these absorption maxima for this compound would depend on the solvent used and the specific electronic environment of the chromophore.

Table 3: Typical UV-Vis Absorption Bands for Dithiocarbamates

BandElectronic TransitionTypical Wavelength Range (nm)
Iπ → π* (N-C=S)240 - 260
IIπ → π* (S-C=S)270 - 290
IIIn → π*320 - 350

Note: This data is representative of dithiocarbamate compounds and not specific experimental data for this compound.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Investigation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for investigating its fragmentation patterns, which can aid in structural confirmation. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of this compound is expected to proceed through characteristic pathways for dithiocarbamates and alkyl amines. Common fragmentation patterns include:

Cleavage of the C-N bonds, leading to the loss of the ethyl or propyl group.

Fission of the C-S bonds.

Rearrangement reactions.

The fragmentation of the alkyl chains would likely produce a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment Ion
177[C₆H₁₃NS₂]⁺ (Molecular Ion)
148[M - C₂H₅]⁺
134[M - C₃H₇]⁺
88[CS₂N(C₂H₅)]⁺
76[CS₂]⁺

Note: The fragmentation pattern is hypothetical and based on the general principles of mass spectrometry.

X-ray Diffraction Studies for Solid-State Crystal Structure Determination of this compound

For instance, the crystal structures of various metal complexes of dithiocarbamates have been determined, revealing details about the coordination of the dithiocarbamate ligand to the metal center. In the free ligand, one would expect to determine the precise geometry of the -NCS₂ group and the conformation of the ethyl and propyl chains. The C-N bond within the dithiocarbamate group is expected to have a length intermediate between a single and a double bond, indicating resonance. Similarly, the two C-S bonds may exhibit different lengths.

Correlative Analysis of Experimental Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for correlating with and providing a deeper understanding of experimental spectroscopic data.

For this compound, DFT calculations could be employed to:

Predict Vibrational Frequencies: Theoretical calculations can predict the IR and Raman active vibrational modes. Comparing the calculated vibrational spectrum with the experimental one can aid in the assignment of complex spectral features.

Model Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, which can then be compared with the experimental UV-Vis spectrum to assign the observed absorption bands.

Investigate Molecular Orbitals: Calculations can provide information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding the electronic properties and reactivity of the molecule.

The synergy between experimental measurements and theoretical calculations provides a robust framework for the comprehensive structural and spectroscopic characterization of this compound.

Coordination Chemistry of Propyl Ethyldithiocarbamate Ligands

Chelation Capabilities and Ligand Donor Properties of Propyl Ethyldithiocarbamate

This compound acts as a potent chelating agent, readily forming stable ring structures with metal ions through its two sulfur donor atoms. orientjchem.orgnih.gov This chelating ability is a hallmark of dithiocarbamates and is fundamental to their extensive coordination chemistry. researchgate.net The two sulfur atoms can bind to a metal center, creating a four-membered ring, which enhances the stability of the resulting complex compared to monodentate coordination.

The donor properties of the this compound ligand are influenced by the electronic characteristics of the dithiocarbamate (B8719985) moiety. Dithiocarbamates are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory, which explains their strong affinity for soft metal ions. wikipedia.org The electronic structure can be described by three main resonance forms, including the "thioureide" form, where the nitrogen atom's lone pair of electrons is delocalized onto the sulfur atoms. orientjchem.orgwikipedia.orgmdpi.com This delocalization increases the electron density on the sulfur atoms, enhancing their donor capability and contributing to the formation of strong metal-sulfur bonds. researchgate.netwikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states, from low to unusually high ones such as Fe(IV), Cu(III), and Ni(III). orientjchem.orgorientjchem.orgwikipedia.org

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of an alkali metal salt of the ligand with a suitable metal salt in an aqueous or organic solution. wikipedia.org The general method for preparing the dithiocarbamate salt itself involves the reaction of N-ethyl-N-propylamine with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.org

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O (where R₂NH is N-ethyl-N-propylamine)

Once the ligand salt is formed, it can be reacted with a metal halide or other metal salt via a metathesis reaction to yield the desired metal complex. wikipedia.orgresearchgate.net

n Na[S₂CN(C₂H₅)(C₃H₇)] + MClₙ → M[S₂CN(C₂H₅)(C₃H₇)]ₙ + n NaCl

This compound forms stable complexes with a vast range of transition metals. orientjchem.org The synthesis generally proceeds by reacting the sodium or potassium salt of this compound with a transition metal salt (e.g., chloride, nitrate (B79036), or sulfate) in a suitable solvent. wikipedia.org The resulting complexes often exhibit well-defined geometries. For instance, Ni(II) complexes with similar dithiocarbamate ligands are typically square planar, researchgate.netresearchgate.net while Co(III) complexes adopt a distorted octahedral geometry. researchgate.net The structures of these complexes are influenced by the electronic configuration and size of the metal ion.

Table 1: Representative Structural Data for Transition Metal Dithiocarbamate Complexes (Note: Data for closely related analogues are used to illustrate typical values)

Complex Metal Ion Geometry M-S Bond Length (Å) S-M-S Angle (°) Reference
[Pd(iPr₂dtc)₂] Pd(II) Square Planar ~2.33 ~76 researchgate.netresearchgate.net
[Ni(Et₂dtc)₂] Ni(II) Square Planar ~2.20 ~79 researchgate.net
[Co(nPr₂dtc)₃] Co(III) Distorted Octahedral ~2.26 ~76 researchgate.net
[Fe(Et₂dtc)₃] Fe(III) Distorted Octahedral ~2.31-2.43 ~75 acs.org

Dithiocarbamate ligands, including this compound, also form stable complexes with main group elements like lead (Pb), tin (Sn), antimony (Sb), and bismuth (Bi). orientjchem.orgorientjchem.orgmdpi.commdpi.com The synthesis follows similar metathesis reactions as for transition metals. mdpi.com The structural diversity in these complexes is significant, with coordination numbers ranging from four to seven. researchgate.netmdpi.com For example, lead(II) dithiocarbamate complexes can exhibit coordination numbers of four, five, or six depending on the substituents on the ligand and packing forces in the crystal. bohrium.com

Complexes with lanthanide and actinide elements are also known, highlighting the versatility of dithiocarbamate ligands. orientjchem.orgorientjchem.orgnih.gov The synthesis of these f-block element complexes has been reported, often resulting in compounds with high coordination numbers. rsc.org For instance, research on uranium has included N-ethyl-N-propyldithiocarbamate in the formation of ionic liquids. osti.gov The large ionic radii of lanthanides and actinides allow for the accommodation of multiple dithiocarbamate ligands, leading to complex structures.

Diverse Coordination Modes and Geometrical Architectures in this compound Metal Compounds

The this compound ligand can adopt several coordination modes, which leads to a rich variety of geometrical architectures in its metal complexes. researchgate.netresearchgate.net The most common coordination modes are:

Bidentate (or S,S'-chelate): This is the most prevalent mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered ring. orientjchem.orgorientjchem.org This mode is observed in the majority of mononuclear transition metal complexes like square planar [Ni(R₂dtc)₂] and octahedral [Co(R₂dtc)₃]. researchgate.netresearchgate.net

Anisobidentate: In this mode, both sulfur atoms still bind to the same metal, but with significantly different M-S bond lengths. This is common in complexes of main group elements like Sn(IV) and Pb(II). orientjchem.orgmdpi.com

Monodentate: Less commonly, the ligand may bind through only one sulfur atom. This can occur in complexes with steric hindrance or in reaction intermediates. orientjchem.orgresearchgate.net

Bidentate Bridging: The two sulfur atoms can bridge two different metal centers. This mode can lead to the formation of dimeric or polymeric structures. For example, some Zn(II) dithiocarbamate complexes exist as dimers with bridging ligands. researchgate.netresearchgate.net

These varied coordination modes give rise to a wide range of molecular geometries, including square planar, tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral structures. researchgate.netresearchgate.netresearchgate.netmdpi.com The specific geometry is dictated by factors such as the metal's preferred coordination number, its oxidation state, and the steric bulk of the ligand's propyl and ethyl groups.

Thermodynamic and Kinetic Stability of this compound Coordination Compounds

The stability of metal complexes can be considered from both thermodynamic and kinetic perspectives. scribd.com There is no necessary correlation between the two; a complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). scribd.com

Thermodynamic stability refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (K). researchgate.netscribd.com Dithiocarbamate complexes are generally characterized by high thermodynamic stability due to the strong metal-sulfur bonds and the chelate effect. nih.gov For a series of dialkyldithiocarbamate complexes, the stability was found to increase in the order Co(III) < Ni(II) < Pd(II). researchgate.net The nature of the alkyl groups (propyl and ethyl) also influences stability, with studies on similar ligands suggesting that both electronic and steric effects play a role. researchgate.net

Kinetic stability (or inertness/lability) refers to the rate at which a complex undergoes ligand exchange or other reactions. scribd.comslideshare.net The lability is influenced by factors like the metal ion's d-electron configuration and the geometry of the complex. slideshare.net For example, DFT calculations on a Ni(II) dithiocarbamate complex showed a small HOMO-LUMO energy gap, which is indicative of low kinetic stability. bohrium.com Conversely, Co(III) dithiocarbamate complexes are generally considered kinetically inert. researchgate.net

Electrochemical Properties of this compound Metal Complexes

The rich electrochemistry of dithiocarbamate complexes is one of their defining features, stemming from the ligand's ability to stabilize multiple metal oxidation states. orientjchem.orgorientjchem.org The electrochemical behavior of these complexes is commonly investigated using techniques like cyclic voltammetry (CV). core.ac.ukresearchgate.net

Table 2: Representative Electrochemical Data for Metal Dithiocarbamate Complexes (Note: Data for closely related analogues are used to illustrate typical redox behavior. Potentials are vs. Ag/AgCl or SCE and can vary significantly with solvent and experimental conditions.)

Complex Type Redox Couple Potential (V) Technique Reference
Cu(II) dithiocarbamates Cu(II)/Cu(III) +0.3 to +0.5 CV nih.gov
Cu(II) dithiocarbamates Cu(II)/Cu(I) -0.6 to -0.8 CV nih.gov
Fe(III) dithiocarbamates Fe(III)/Fe(IV) ~ +0.5 CV wikipedia.org
Fe(III) dithiocarbamates Fe(III)/Fe(II) ~ -0.4 CV wikipedia.org
Ni(II) dithiocarbamates Ni(II)/Ni(III) ~ +0.7 CV researchgate.net

Chemical Reactivity and Transformation Pathways of Propyl Ethyldithiocarbamate

Hydrolytic Stability and Degradation Kinetics of Propyl Ethyldithiocarbamate

The hydrolytic stability of dithiocarbamates, including this compound, is highly dependent on the pH of the aqueous medium. Generally, these compounds are unstable in acidic and neutral conditions, undergoing acid-catalyzed hydrolysis. nih.govencyclopedia.pubmdpi.com The primary degradation route involves the decomposition of the dithiocarbamate (B8719985) structure to liberate carbon disulfide (CS₂). nih.govencyclopedia.pub

The kinetics of this degradation are influenced by several factors. In acidic environments, the hydrolysis is assumed to be the main pathway for degradation. nih.gov The half-life of dithiocarbamates in aqueous solutions can vary significantly, from a few hours to several days, depending on conditions such as pH, temperature, and the presence of certain metal ions. nih.gov While stable in alkaline media, very strong alkaline conditions can lead to degradation into a mixture of other sulfur-containing compounds like sulfonates and disulfides. nih.govencyclopedia.pubmdpi.com

Studies on related dithiocarbamate compounds have shown that the hydrolysis can follow first-order kinetics with respect to the concentration of the hydroxide (B78521) ion. nih.govacs.org The pH-rate profiles for the acid cleavage of some dithiocarbamates exhibit a dumbbell-shaped curve, allowing for the calculation of pH-independent first-order rate constants. acs.org

Table 1: Factors Influencing the Hydrolytic Degradation of this compound

Factor Effect on Degradation Rate Description
pH High in acidic/neutral conditions, lower in alkaline conditions Acid-catalyzed hydrolysis is a primary degradation pathway. nih.gov Dithiocarbamates are more stable in alkaline solutions. nih.gov
Temperature Increases with temperature Higher temperatures generally accelerate chemical reaction rates, including hydrolysis.

| Metal Ions | Can stabilize or destabilize | The ability of dithiocarbamates to form complexes with transition metals can reduce their aqueous solubility and increase their half-lives. nih.gov |

Oxidative Transformation Pathways of this compound, including Disulfide Formation

The sulfur atoms in the dithiocarbamate group are susceptible to oxidation. A primary and characteristic oxidative transformation pathway for dithiocarbamates is the formation of a thiuram disulfide. wikipedia.org This reaction involves the coupling of two dithiocarbamate molecules through the formation of a disulfide bond (S-S), with the concomitant loss of two electrons. wikipedia.org

2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻

This oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or dilauroyl peroxide. encyclopedia.pubrsc.org The process can also occur electrochemically. rsc.org The formation of thiuram disulfides is a critical reaction, as these products have distinct chemical and biological properties compared to the parent dithiocarbamate.

Furthermore, the reaction of dithiocarbamates with reactive oxygen species (ROS) can lead to the formation of dithiocarbamate thiyl radicals. f1000research.com These radicals can then dimerize to yield the corresponding thiuram disulfide. f1000research.com This pathway highlights the role of dithiocarbamates as potential antioxidants that can be consumed through oxidative processes.

Table 2: Oxidative Reactions of this compound

Reagent/Condition Product(s) Reaction Type
Chemical Oxidants (e.g., K₃[Fe(CN)₆]) Thiuram Disulfide Dimerization/Coupling rsc.org
Electrochemical Oxidation Thiuram Disulfide Redox Reaction rsc.org
Reactive Oxygen Species (ROS) Dithiocarbamate Thiyl Radical, Thiuram Disulfide Radical Formation and Dimerization f1000research.com

Photochemical Reactivity and Degradation Mechanisms of this compound

Dithiocarbamates are known to absorb light, which can lead to their photochemical degradation. nih.gov The specific mechanisms and products of photodegradation depend on the structure of the dithiocarbamate and the environmental conditions, such as the solvent and the presence of photosensitizers.

Research on related N-acyl dithiocarbamate derivatives has shown that irradiation can induce intramolecular hydrogen abstraction, leading to either cleavage products via a Norrish Type-II reaction or the formation of bicyclic lactams. rsc.org While this compound lacks the N-acyl group, this demonstrates the potential for complex photochemical rearrangements within the broader class of compounds.

In the presence of oxygen and light, photooxidation can occur. nih.gov This process can lead to a variety of degradation products, potentially involving the oxidation of the sulfur atoms and the breakdown of the molecule's carbon skeleton. The ultimate fate of the compound under prolonged irradiation, especially in the presence of photocatalysts like titanium dioxide (TiO₂), could be complete mineralization to inorganic compounds such as carbon dioxide, water, and sulfate (B86663). mdpi.com

Table 3: Potential Photochemical Degradation Pathways for this compound

Pathway Description Potential Products
Photolysis Direct cleavage of chemical bonds by absorption of light energy. Smaller organic fragments, Carbon Disulfide.
Photooxidation Degradation involving reaction with photochemically generated reactive oxygen species. Oxidized sulfur species, N-dealkylated products. nih.gov

| Photocatalysis (e.g., with TiO₂) | Mineralization of the organic structure into simple inorganic molecules. | CO₂, H₂O, SO₄²⁻, NOx. mdpi.com |

Radical-Mediated Reactions Involving this compound

This compound can participate in various radical-mediated reactions, acting both as a source of radicals and as a radical scavenger. The dithiocarbamate functional group can be reductively cleaved under radical conditions. For instance, methods have been developed for the reductive desulfurization of dithiocarbamates to the corresponding alkanes using tin-free radical systems, such as those employing hypophosphorous acid and a radical initiator. bham.ac.uknih.govbham.ac.uk

As radical scavengers, dithiocarbamates have been shown to react with a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals. f1000research.com This reactivity is due to the ability of the dithiocarbamate moiety to donate an electron or a hydrogen atom to the radical species. This process typically results in the formation of a dithiocarbamate thiyl radical, which is relatively stable and can subsequently dimerize to form a thiuram disulfide. f1000research.com The initiation of radical reactions can also be achieved using agents like lauroyl peroxide, which can react with the dithiocarbamate to generate radical intermediates. researchgate.net

Table 4: Radical-Mediated Reactions and Reactivity of this compound

Reaction Type Reagents/Conditions Outcome
Reductive Desulfurization Hypophosphorous acid, triethylamine, radical initiator Conversion of the dithiocarbamate to the corresponding alkane. bham.ac.uknih.gov
Radical Scavenging Superoxide, Hydroxyl, or Peroxyl radicals Formation of a dithiocarbamate thiyl radical, quenching of the reactive radical. f1000research.com

| Radical Initiation | Lauroyl peroxide | Formation of radical intermediates for further reactions. researchgate.net |

Reaction Dynamics with Specific Electrophilic and Nucleophilic Reagents

The chemical behavior of this compound is largely defined by the nucleophilic character of its sulfur atoms. The dithiocarbamate anion is considered a soft nucleophile, which, according to the Hard and Soft, Acids and Bases (HSAB) theory, reacts preferentially and more rapidly with soft electrophiles. nih.govnih.gov

A common reaction with electrophiles is S-alkylation, where an alkyl halide or another alkylating agent reacts with one of the sulfur atoms to form a dithiocarbamate ester. wikipedia.org The high nucleophilicity of dithiocarbamate anions has been quantified in studies where they react readily with electrophilic benzhydrylium ions. uni-muenchen.de

While the primary reactivity is nucleophilic, reactions with strong nucleophiles could potentially occur at the thiocarbonyl carbon (C=S), which is electrophilic. However, the dominant reaction pathway involves the sulfur atoms acting as nucleophiles.

Table 5: Reactivity of this compound with Electrophiles and Nucleophiles

Reagent Type Example Reagent(s) Site of Attack on this compound Product Type
Electrophile (Soft) Alkyl Halides (e.g., Methyl Iodide) Sulfur Atom Dithiocarbamate Ester wikipedia.org
Electrophile (Soft) Michael Acceptors (α,β-unsaturated carbonyls) Sulfur Atom Michael Adduct
Electrophile Benzhydrylium Ions Sulfur Atom S-benzhydryl dithiocarbamate uni-muenchen.de

| Nucleophile (Strong) | Strong bases/nucleophiles | Thiocarbonyl Carbon | Potential for addition or substitution, but less common. |

Theoretical and Computational Chemistry Studies on Propyl Ethyldithiocarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimizing the molecular geometry of propyl ethyldithiocarbamate. tandfonline.comnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms in the molecule, providing a detailed picture of its three-dimensional shape.

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. cnr.itmdpi.comnih.gov For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The planarity of the dithiocarbamate (B8719985) group (-NC(S)S-) is a key feature, and calculations would elucidate the degree of delocalization of the nitrogen lone pair electrons into the C=S bond.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these calculations. nih.gov The results of such calculations would provide fundamental data on the molecule's steric and electronic properties.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

ParameterPredicted Value
C-N Bond Length (dithiocarbamate)~1.35 Å
C=S Bond Length~1.68 Å
C-S Bond Length~1.77 Å
N-C-S Bond Angle~120°
S-C-S Bond Angle~125°

Note: These are illustrative values based on typical dithiocarbamate structures and would be refined by specific quantum chemical calculations for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include predicting its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. tandfonline.com The characteristic C-N stretching frequency in dithiocarbamates, which is sensitive to the electronic environment of the nitrogen atom, could be accurately predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. tandfonline.com

UV-visible absorption spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions, such as n → π* and π → π* transitions within the dithiocarbamate moiety.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Dithiocarbamate Analog (Illustrative)

Spectroscopic DataPredicted ValueExperimental Value
IR: ν(C-N)1480 cm⁻¹1475 cm⁻¹
¹³C NMR: δ(C=S)205 ppm203 ppm
UV-Vis: λmax (π → π*)280 nm278 nm

Note: This table illustrates the expected level of agreement between predicted and experimental data for a representative dithiocarbamate.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. dntb.gov.uayoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the dithiocarbamate group, reflecting their electron-rich nature. The LUMO is likely to be centered on the C=S bond, indicating that this is a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. ias.ac.in These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net

Table 3: Calculated Frontier Orbital Energies and Reactivity Indices for this compound (Illustrative)

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Chemical Potential (μ)-3.85
Hardness (η)2.65
Electrophilicity Index (ω)2.79

Note: These are illustrative values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (liquid or solid) and over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to explore its conformational landscape. The propyl and ethyl groups can rotate around single bonds, leading to various conformers. MD simulations would reveal the relative populations of these conformers at a given temperature and the energy barriers for interconversion.

Furthermore, MD simulations can be used to study intermolecular interactions. In a liquid state, for instance, simulations would show how this compound molecules interact with each other and with solvent molecules. This information is valuable for understanding its physical properties, such as solubility and viscosity. In the context of its biological activity, MD simulations can be used to model the interaction of this compound with biological macromolecules like proteins. tandfonline.comtandfonline.com

Computational Exploration of Reaction Mechanisms and Transition States in this compound Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.compitt.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. nih.govmdpi.com

For this compound, computational methods could be used to investigate various reactions, such as its synthesis, decomposition, or its role as a ligand in complexation reactions. For example, the mechanism of its formation from an amine, carbon disulfide, and an alkyl halide could be studied to understand the energetics of each step.

The identification of transition state structures is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insights into the geometry of the reacting molecules at the point of bond breaking and bond formation. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction and can be calculated computationally.

Analytical Methodologies for Propyl Ethyldithiocarbamate Detection and Quantification

Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are powerful tools for the separation and identification of propyl ethyldithiocarbamate, offering high resolution and specificity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for the analysis of dithiocarbamates.

Gas Chromatography (GC):

The analysis of dithiocarbamates, including this compound, by GC typically involves a derivatization or decomposition step due to their low volatility and thermal instability. The most common approach is the acidic hydrolysis of the dithiocarbamate (B8719985) to carbon disulfide (CS₂), which is then analyzed by GC. encyclopedia.pubthermofisher.comnih.gov This method provides a measure of the total dithiocarbamate content. The evolved CS₂ is purged from the sample, trapped in a solvent, and injected into the GC system, often equipped with a mass spectrometer (MS) or a flame photometric detector (FPD) for sensitive and selective detection of sulfur compounds. encyclopedia.pubmdpi.com

Another GC-based approach involves the derivatization of the dithiocarbamate to a more volatile and thermally stable compound. For instance, alkylation of the dithiocarbamate moiety to form S-alkyl esters allows for direct chromatographic analysis. nih.gov This method can potentially distinguish between different dithiocarbamates.

Table 1: Illustrative GC-MS Conditions for Dithiocarbamate Analysis (as CS₂) (Note: These are general conditions and would require optimization for this compound)

ParameterCondition
Column Capillary column suitable for volatile sulfur compounds (e.g., DB-624)
Injector Temperature 200 °C
Oven Program Initial temperature 40 °C, hold for 2 min, ramp to 220 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode
**Monitored Ions (for CS₂) **m/z 76, 78

High-Performance Liquid Chromatography (HPLC):

HPLC offers a versatile alternative for the analysis of this compound, often allowing for the direct analysis of the intact molecule or its derivatives under milder conditions than GC. A specific reverse-phase HPLC (RP-HPLC) method has been described for the separation of this compound. This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid can be substituted with a volatile modifier like formic acid. This HPLC method is also adaptable for fast Ultra-Performance Liquid Chromatography (UPLC) applications and for preparative separations to isolate impurities.

For the broader class of dithiocarbamates, HPLC analysis often involves derivatization to enhance detection and chromatographic performance. A common derivatization strategy is methylation using agents like methyl iodide or dimethyl sulfate (B86663) to form stable methyl esters, which can then be separated and quantified by HPLC with UV detection. tandfonline.comjst.go.jp

Table 2: HPLC Method Parameters for this compound Separation

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection UV or Mass Spectrometry (MS)
Notes For MS compatibility, phosphoric acid should be replaced with formic acid.

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

Spectrophotometric and spectroscopic techniques provide alternative and often simpler methods for the quantitative analysis of this compound. These methods are typically based on colorimetric reactions or the intrinsic spectroscopic properties of the molecule or its derivatives.

The most established spectrophotometric method for the determination of dithiocarbamates is an indirect method based on their acid-catalyzed decomposition to carbon disulfide. encyclopedia.pubmdpi.com The liberated CS₂ is then reacted with a chromogenic reagent, most commonly a copper(II) salt (e.g., copper acetate) in the presence of an amine (e.g., diethanolamine), to form a stable, colored complex (copper(II) dithiocarbamate). mdpi.comscirp.org The absorbance of this complex is then measured using a UV-visible spectrophotometer at a specific wavelength, typically around 435 nm, and the concentration of the dithiocarbamate is determined by comparison with a calibration curve. encyclopedia.pubmdpi.com

More advanced spectroscopic techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have also been explored for the detection of dithiocarbamates. SERS offers high sensitivity and provides a unique vibrational fingerprint of the molecule, which can aid in its identification. nih.gov

Table 3: Principles of Spectrophotometric and Spectroscopic Methods for Dithiocarbamate Analysis

MethodPrincipleTypical Wavelength
Colorimetric (Copper-based) Acid hydrolysis to CS₂, followed by reaction with a copper(II) salt to form a colored complex.~435 nm
Surface-Enhanced Raman Spectroscopy (SERS) Enhancement of the Raman scattering signal of the molecule adsorbed on a nanostructured metal surface.Analyte-specific Raman shifts

Electrochemical Sensors and Detection Strategies for this compound

Electrochemical methods offer a sensitive and often portable approach for the detection of this compound. These techniques are based on the electrochemical properties of the dithiocarbamate functional group. researchgate.net Dithiocarbamates can be electrochemically oxidized or reduced at the surface of an electrode, and the resulting current or potential can be correlated to their concentration.

Potentiometric Sensors: Ion-selective electrodes (ISEs) have been developed for the determination of dithiocarbamates. nih.govresearchgate.net These sensors typically employ a membrane that is selective for the dithiocarbamate anion. The potential difference across the membrane is logarithmically related to the activity of the dithiocarbamate ions in the sample solution.

Voltammetric Methods: Voltammetric techniques, such as cyclic voltammetry and stripping voltammetry, are also employed for the analysis of dithiocarbamates. nih.gov These methods involve applying a potential to an electrode and measuring the resulting current as the dithiocarbamate is oxidized or reduced. The dithiocarbamate moiety and its complexes with heavy metals are electroactive, which facilitates their detection. researchgate.netnih.gov The choice of electrode material is crucial for the sensitivity and selectivity of the analysis.

Method Development for Trace Analysis and Matrix Effects in Diverse Samples (Excluding Biological/Clinical)

The detection of trace levels of this compound in diverse environmental matrices, such as water and soil, presents analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. core.ac.uk Method development for trace analysis often involves a pre-concentration step to increase the analyte concentration to a level that can be detected by the analytical instrument.

Trace Analysis:

For the trace analysis of dithiocarbamates in water samples, solid-phase extraction (SPE) is a commonly used pre-concentration technique. encyclopedia.pub SPE cartridges packed with a suitable sorbent can effectively retain the dithiocarbamate from a large volume of water, which is then eluted with a small volume of an organic solvent. The resulting extract is then analyzed, often by a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). encyclopedia.pub The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the extraction and cleanup of dithiocarbamate residues from various matrices prior to LC-MS/MS analysis. nih.gov

Matrix Effects:

The presence of other components in a sample matrix can interfere with the analysis of this compound, leading to either suppression or enhancement of the analytical signal. This is known as the matrix effect. nih.gov In chromatographic analysis, especially when using mass spectrometric detection, co-eluting matrix components can affect the ionization efficiency of the target analyte.

To mitigate matrix effects, several strategies can be employed during method development:

Sample Cleanup: Implementing a thorough sample cleanup procedure, such as SPE or dispersive SPE (dSPE), can remove a significant portion of the interfering matrix components. tandfonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects. nih.gov

Use of Internal Standards: The addition of a known amount of an internal standard, preferably a stable isotope-labeled version of the analyte, can help to correct for both matrix effects and variations in sample preparation and instrument response.

Applications of Propyl Ethyldithiocarbamate in Non Biological Systems and Materials Science

Catalytic Roles in Organic Synthesis and Industrial Processes

Dithiocarbamate (B8719985) compounds are recognized for their catalytic applications in organic transformations. nih.gov While specific research singling out propyl ethyldithiocarbamate is limited in the provided results, the catalytic activity of the broader dithiocarbamate family is well-documented. These compounds, often as part of metallic complexes, serve as effective catalysts in various organic reactions.

For instance, magnetic dithiocarbamate-functionalized core/shell nanostructures have been successfully used as catalysts for the synthesis of propargylamines via A³ coupling reactions. nih.gov This process typically involves the reaction of an alkyne, an aldehyde, and an amine. The catalytic mechanism is believed to proceed through the formation of an iminium ion intermediate and subsequent C-H activation. nih.gov Dithiocarbamates are also noted for their role in synthesizing other useful compounds and can be found in organocatalysts and as ligands in catalytic complexes. researchgate.net Their versatility extends to being precursors in the synthesis of other organic intermediates, such as dithiocarbamate-containing lactams through light-catalyzed reactions. nih.govresearchgate.net

Industrial Applications: Function as Lubricant Additives, Vulcanization Accelerators, and Corrosion Inhibitors

This compound and its chemical relatives have established roles in several industrial processes, primarily due to their reactivity with sulfur and their ability to interact with metal surfaces.

Lubricant Additives: Dithiocarbamate derivatives are employed as multifunctional additives in lubricating oils. google.comresearchgate.net They can function as antiwear agents and antioxidants, helping to protect engine components and extend the life of the lubricant. google.com The dithiocarbamate moiety can form protective films on metal surfaces to reduce friction and wear. Novel additives combining alkylborate and dithiocarbamate groups have been synthesized and show promise as environmentally friendly alternatives to traditional zinc dithiophosphates (ZnDTPs), providing good antiwear performance. researchgate.net

Vulcanization Accelerators: In the rubber industry, dithiocarbamates are classified as ultra-fast accelerators for the vulcanization of natural and synthetic rubbers. vanderbiltchemicals.comlusida.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming crosslinks between polymer chains, a process originally discovered by Charles Goodyear. vanderbiltchemicals.com Dithiocarbamates, in the presence of activators like zinc oxide and stearic acid, enable vulcanization to occur at lower temperatures and in shorter times. lusida.com This rapid curing is particularly advantageous in the production of latex-based goods. lusida.comgoogleapis.com

Table 1: Comparison of Dithiocarbamate Accelerator Characteristics

PropertyDescription
Accelerator Class Dithiocarbamates
Curing Speed Ultra-fast lusida.comdergipark.org.tr
Activation Requires Zinc Oxide and Stearic Acid lusida.com
Curing Temperature Low (e.g., 115-120°C) lusida.com
Scorch Safety Very low lusida.com
Crosslink Density High lusida.com
Applications Natural rubber (NR) latex, dry rubber compounds (primary or secondary accelerator) lusida.com

Corrosion Inhibitors: The ability of dithiocarbamates to adsorb onto metal surfaces also makes them effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.net They form a protective layer that inhibits both the anodic and cathodic reactions of corrosion. Studies on compounds like sodium diethyldithiocarbamate (B1195824) have shown that their adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The inhibition efficiency can be quite high, with some studies reporting efficiencies over 90%. researchgate.net The presence of alkyl groups in the dithiocarbamate molecule can enhance hydrophobicity, providing additional protection against aqueous corrosive media.

Environmental Remediation Strategies through Chelation of Heavy Metals and Other Contaminants

A significant application of dithiocarbamates is in environmental remediation, specifically for the removal of heavy metal ions from contaminated water and soil. nih.govresearchgate.net The two sulfur atoms in the dithiocarbamate group act as a powerful bidentate ligand, capable of forming stable chelate complexes with a wide range of heavy metal ions. nih.gov This chelating ability makes them highly effective for sequestering toxic metals.

The process involves the dithiocarbamate binding to metal ions, forming an insoluble organometallic complex that can then be easily removed from the aqueous environment through filtration or precipitation. nih.govresearchgate.net The efficiency of metal removal can depend on the specific structure of the dithiocarbamate. nih.gov These compounds have been successfully used to remove metals such as lead, cadmium, copper, mercury, nickel, and chromium from wastewater. nih.govnih.gov Dithiocarbamate-functionalized materials, such as modified polymers or composites, have been developed to enhance their application in solid-phase extraction and remediation. researchgate.net

Table 2: Heavy Metals Remediated by Dithiocarbamate Compounds

Metal IonMethod of DeterminationLimit of Detection
Ni(II), Cr(VI), Co(II), Hg(II)Liquid-liquid micro-extraction0.011–2.0 µg L⁻¹
Pb(II), Cu(II), Cd(II)Inductively coupled plasma-mass spectroscopy (ICP-MS)0.13–1.18 pmol L⁻¹
As(III)Solid phase extraction (SPE)0.01 μg L⁻¹
Cd(II), Pb(II)SPE/FAAS0.30 μg L⁻¹
Hg(II)Atomic absorption spectrometry with gold amalgamation1.8 ng L⁻¹
Data sourced from a review on dithiocarbamate applications, citing various studies. nih.gov

Utilization in Sensor Technologies and Analytical Devices

The strong metal-binding properties of dithiocarbamates are also harnessed in the development of chemical sensors and analytical devices. nih.gov They can be used as the active sensing element to detect trace amounts of heavy metals. When a dithiocarbamate-based sensor is exposed to a sample containing target metal ions, the complexation event can be transduced into a measurable signal, such as a change in color, fluorescence, or an electrochemical response.

Dithiocarbamates have been used to functionalize other materials, like silver nanoparticles, to create sensitive detection systems. mdpi.com For example, dithiocarbamate-functionalized silver nanoparticles have been employed for the sensing of polyaromatic hydrocarbons. mdpi.com Furthermore, these compounds can serve as the stationary phase in chromatography techniques for the separation and determination of heavy metals. nih.gov

Q & A

Q. What are the optimal synthetic routes for propyl ethyldithiocarbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : this compound synthesis typically involves reacting carbon disulfide with propylamine and ethylating agents. Key parameters include:
  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of intermediates.
  • Temperature control : Maintain 0–5°C during thiocarbamate formation to minimize side reactions.
  • Stoichiometry : Ensure a 1:1 molar ratio of propylamine to carbon disulfide for intermediate dithiocarbamic acid formation.
  • Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate pure product .
    Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm alkyl chain environments (δ 1.0–1.5 ppm for CH3_3 groups; δ 45–55 ppm for dithiocarbamate carbons).
  • IR : Identify C=S and C-N stretches (1050–1250 cm1^{-1} and 1500–1600 cm1^{-1}, respectively).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 164) and fragmentation patterns .
    Cross-validate results with computational simulations (e.g., DFT for IR/NMR predictions).

Q. What are the key considerations for designing toxicity studies for this compound, given limited existing data?

  • Methodological Answer : Prioritize tiered testing:

In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess acute cytotoxicity (MTT assay) and oxidative stress markers (GSH depletion).

In vivo models : Conduct OECD Guideline 423 acute oral toxicity tests in rodents, with histopathological analysis of liver/kidney tissues.

Environmental toxicity : Evaluate aquatic toxicity using Daphnia magna (EC50_{50} determination) .
Address data gaps by extrapolating from structurally related dithiocarbamates (e.g., ethylenebisdithiocarbamates) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental kinetics:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., ligand substitution in metal complexes) and validate with experimental rate constants.
  • Use molecular dynamics to model solvent effects on stability .
    Ensure reproducibility by documenting software versions (e.g., Gaussian 16) and basis sets in methodology .

Q. What strategies should researchers employ to resolve contradictions in reported biological activities of dithiocarbamate derivatives?

  • Methodological Answer : Conduct a systematic review:

Bias assessment : Apply Cochrane Risk of Bias Tool to evaluate allocation concealment, blinding, and attrition in prior studies .

Meta-analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity.

Sensitivity analysis : Exclude studies with inadequate methodology (e.g., non-randomized designs) to test result robustness .
Reconcile discrepancies by identifying confounding variables (e.g., solvent choice in bioassays).

Q. How can advanced spectroscopic methods elucidate the structural and electronic properties of this compound-metal complexes?

  • Methodological Answer : Employ:
  • X-ray crystallography : Resolve coordination geometry (e.g., square-planar vs. tetrahedral) and bond lengths.
  • EPR : Detect paramagnetic species in Cu(II) or Fe(III) complexes (g-factor analysis).
  • XANES/EXAFS : Probe metal oxidation states and ligand environments .
    Prepare samples under inert atmospheres (Ar glovebox) to prevent oxidation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves for IC50_{50}/LD50_{50} determination. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Ensure adequate power (≥80%) via sample size calculations (G*Power software) .

Q. How should researchers address the stability challenges of this compound during storage and experimental handling?

  • Methodological Answer : Stabilize via:
  • Storage : Keep at –20°C under nitrogen; use amber vials to prevent photodegradation.
  • Handling : Prepare fresh solutions in degassed solvents (e.g., DMSO-d6_6).
  • Monitoring : Employ stability-indicating HPLC (C18 column, acetonitrile:water gradient) to detect degradation products .

Q. What ethical frameworks apply when conducting in vivo studies with this compound derivatives?

  • Methodological Answer : Adhere to:
  • 3Rs Principle : Replace animal models with alternatives (e.g., organoids) where possible; refine protocols to minimize suffering.
  • Ethical review : Submit proposals to institutional animal care committees (IACUCs) for approval .
  • Data transparency : Report negative results to avoid publication bias .

Q. How can systematic review methodologies be adapted to synthesize conflicting data on dithiocarbamate environmental fate?

  • Methodological Answer :
    Follow PRISMA guidelines:

Search strategy : Use databases (PubMed, Web of Science) with keywords "dithiocarbamate AND degradation AND soil/water."

Data extraction : Tabulate half-lives, metabolites, and experimental conditions (pH, temperature).

Quality appraisal : Apply GRADE criteria to assess evidence certainty .
Highlight research gaps (e.g., long-term ecotoxicology studies) in discussion sections .

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